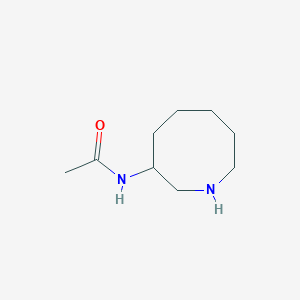

N-(Azocan-3-yl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18N2O |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

N-(azocan-3-yl)acetamide |

InChI |

InChI=1S/C9H18N2O/c1-8(12)11-9-5-3-2-4-6-10-7-9/h9-10H,2-7H2,1H3,(H,11,12) |

InChI Key |

PPHHWJACNFHOBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CCCCCNC1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of N-(Azocan-3-yl)acetamide

A retrosynthetic analysis of this compound logically disconnects the molecule at the amide bond, yielding azocan-3-amine (B2791178) and an acetylating agent as the primary synthons. A further disconnection of the azocane (B75157) ring points to linear precursors that can be cyclized to form the eight-membered heterocycle. Key to this analysis is identifying viable starting materials and reaction pathways that can efficiently lead to the target structure. For instance, the azocane ring can be envisioned as arising from the cyclization of a linear amino-halide or through ring-expansion strategies from smaller cyclic precursors.

Classical Approaches to Azocane Ring Formation in Acetamide (B32628) Synthesis

The construction of the azocane ring, an eight-membered nitrogen-containing heterocycle, is a significant challenge in organic synthesis. Classical methods for the formation of such medium-sized rings often rely on intramolecular cyclization reactions. One common strategy involves the cyclization of linear precursors that contain a nitrogen atom under either acidic or basic conditions, which facilitates the formation of the azocane ring. smolecule.com For example, the intramolecular cyclization of a long-chain amino-halide can be employed, though this is often hampered by competing intermolecular reactions and unfavorable ring-strain energies. Another classical approach is the Curtius rearrangement of cyclic β-lactam precursors. smolecule.com Perhydroazocines can also undergo nucleophilic substitution to yield N-substituted derivatives through acylation and alkylation procedures. scribd.com

Advanced Synthetic Techniques for Amide Bond Formation

The formation of the amide bond in this compound can be achieved through various modern synthetic methods, which offer improvements in yield, selectivity, and reaction conditions over more traditional approaches.

N-alkylation of amides is a fundamental transformation in organic synthesis for converting primary and secondary amides into more complex tertiary amides. derpharmachemica.com This method is also crucial for constructing heterocyclic molecules in multi-step syntheses. derpharmachemica.com The alkylation of primary amides of carboxylic acids, such as acetamide, has been studied to find selective routes for nitrogen-alkylation to produce valuable industrial intermediates. medcraveonline.com The use of various bases like potassium hydroxide, potassium carbonate, and sodium hydride, often in combination with phase transfer catalysts, can influence the selectivity and yield of the N-alkylation product. derpharmachemica.com The choice of solvent also plays a critical role, with polar aprotic solvents like DMSO and DMF generally increasing reactivity. derpharmachemica.com Microwave-assisted reactions have also been successfully applied for the N-alkylation of secondary amides. derpharmachemica.com

A novel strategy for alkylation involves the activation of amides with trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and 2-fluoropyridine, inducing the migration of the alkyl group from the amide nitrogen to the pyridine (B92270) nitrogen. rsc.org This is followed by a one-pot hydrolysis or reduction to generate N-substituted 2-pyridones or tetrahydropyridines. rsc.org

| Alkylating Agent | Base/Catalyst | Solvent | Product | Yield | Reference |

| Dibromoethane | Sodium Ethoxide | Ethanol (B145695) | N-(2-bromoethyl)-2-(1H-azol-1-yl)-N-(substituted phenyl) acetamide | Moderate | derpharmachemica.com |

| Alkylboronic acids | NaOSiMe3 / di-tert-butyl peroxide | - | Monoalkylated amides | High | organic-chemistry.org |

| Alcohols | (Cp*IrCl2)2 | - | N-alkyl arylamides and N-alkyl alkylamides | High | organic-chemistry.org |

| Trialkyl phosphates | - | - | N-, O-, C-, and S-alkylated nucleophiles | Excellent | organic-chemistry.org |

| Alkyl halides | K3PO4 | - | Secondary and tertiary amides | Good to Excellent | researchgate.net |

This table presents a selection of alkylation reactions for acetamide derivatives and is not an exhaustive list.

The formation of heterocyclic amides often involves intramolecular cyclization as a key step. rsc.org Recent advancements have focused on developing more efficient and selective cyclization methods. For instance, a redox cyclization of amides and sulfonamides using nitrous oxide has been developed for the direct synthesis of heterocycles. organic-chemistry.org This method utilizes directed ortho metalation followed by an N2O-mediated intramolecular coupling. organic-chemistry.org Another approach involves a metal-free synthesis of cyclic amidines and oxazines through electrophilic amide activation and an unusual Umpolung cyclization. nih.gov

Intramolecular cyclization of olefinic amides mediated by DMSO/SOCl2 provides a pathway to methylthiolated heterocycles. acs.org Additionally, transition-metal-free intramolecular cyclization of N-propargylic amides can yield fluoroalkylated oxazoles. organic-chemistry.org Ring-expansion strategies have also proven valuable, such as the synthesis of α-trifluoromethyl azocanes from piperidine (B6355638) derivatives.

Catalysis offers powerful tools for the synthesis of complex molecules like this compound. Rhodium-catalyzed cycloaddition-fragmentation of N-cyclopropylacrylamides provides a modular entry to substituted azocanes. acs.orgnih.gov This process involves the generation of a rhodacyclopentanone intermediate, followed by alkene insertion and fragmentation. acs.orgnih.gov Palladium-catalyzed rearrangements of allylic amines have been shown to efficiently expand pyrrolidine (B122466) and piperidine rings to their azepane and azocane counterparts. northumbria.ac.uk Furthermore, cobalt-catalyzed aerobic oxidative coupling and desymmetrization of prochiral phenols can lead to the atroposelective synthesis of bridged eight-membered terphenyls embedded in an azocane ring. bohrium.com

| Catalyst System | Reaction Type | Substrate | Product | Key Features | Reference(s) |

| Cationic Rh(I)/Phosphine | Cycloaddition-Fragmentation | N-cyclopropylacrylamides | Substituted Azocanes | Modular entry to azocanes | acs.orgnih.gov |

| Palladium | Allylic Amine Rearrangement | 2-Alkenyl piperidines | Azocanes | Two-carbon ring expansion | northumbria.ac.uk |

| Co(OAc)2/SPDO | Aerobic Oxidative Coupling/Desymmetrization | Prochiral Phenols | Bridged Terphenyls with Azocane Ring | Atroposelective synthesis | bohrium.com |

This table summarizes key catalytic approaches for the synthesis of azocane rings and is not exhaustive.

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single synthetic operation to form a complex product. These reactions are particularly valuable for creating libraries of structurally diverse molecules for drug discovery and other applications. cwu.edu While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to generate diverse azocane derivatives. mdpi.com For example, carbodiimide-based MCRs are widely used for synthesizing a variety of N-containing compounds, including heterocycles and amide linkages. benthamdirect.comnih.gov Diversity-oriented synthesis (DOS) strategies often employ MCRs to build complex molecular scaffolds from simple starting materials. frontiersin.orgrsc.org The Petasis reaction, a three-component reaction, is an excellent method for obtaining homoallylic amines, which could be precursors to functionalized azocanes. researchgate.net

Purification and Isolation Protocols for this compound and its Derivatives

The purification and isolation of this compound and its derivatives are critical steps in their synthesis to ensure the removal of impurities, such as unreacted starting materials, reagents, and byproducts. The choice of purification method is dictated by the physicochemical properties of the target compound, including its polarity, solubility, and thermal stability, as well as the nature of the impurities present. Standard laboratory techniques such as column chromatography, crystallization, and extraction are commonly employed. google.comrsc.org

Column Chromatography

Column chromatography is a widely used and effective method for the purification of this compound and its derivatives. scholaris.carsc.org Silica (B1680970) gel is frequently used as the stationary phase due to its ability to separate compounds based on polarity. rsc.orgrsc.org The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone), with the ratio adjusted to achieve optimal separation. rsc.orgscholaris.caacs.org

In the purification of related acetamide derivatives, crude reaction mixtures are often concentrated under reduced pressure and then subjected to column chromatography. rsc.org For instance, in the synthesis of certain N-substituted acetamide derivatives, the crude product is purified on a silica gel column using a gradient of ethyl acetate in petroleum ether. acs.org Similarly, for some azocane derivatives, purification has been achieved using an eluent system of dichloromethane (B109758) and methanol. scholaris.ca The progress of the separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product. mdpi.com

Interactive Table: Chromatographic Purification of Acetamide and Azocane Derivatives

| Compound Type | Stationary Phase | Eluent System | Reference |

| N-substituted acetamides | Silica gel | Hexane / Ethyl Acetate | rsc.org |

| Azocane derivatives | Silica gel | Dichloromethane / Methanol | scholaris.ca |

| N-Aryl acetamides | Silica gel | n-hexane / Distilled water | mdpi.com |

| Azocan-2-one derivatives | Silica gel | Petroleum ether / Ethyl acetate | rsc.org |

| Thioacetamide derivatives | Silica gel | Not specified | ogu.edu.tr |

Crystallization

Crystallization is another key technique for the purification of this compound and its derivatives, particularly for obtaining solid compounds with high purity. This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.

Commonly used solvents for the crystallization of related acetamide compounds include ethanol and methanol. ogu.edu.trpwr.edu.pl In some cases, washing the crude product with water precedes crystallization to remove water-soluble impurities. ogu.edu.tr The choice of solvent is crucial and is determined by the solubility profile of the specific derivative.

Interactive Table: Crystallization Solvents for Acetamide Derivatives

| Compound Type | Crystallization Solvent(s) | Reference |

| Chiral azabicycloalkane derivatives | Methanol | pwr.edu.pl |

| N-(benzothiazol-2-yl)-2-chloroacetamides | Ethanol | ogu.edu.tr |

| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio] acetamide derivatives | Ethanol | ogu.edu.tr |

Extraction and Other Methods

Liquid-liquid extraction is often used as an initial purification step to separate the desired product from a reaction mixture based on its differential solubility in two immiscible liquid phases, typically an organic solvent and an aqueous solution. For example, after quenching a reaction with a saturated aqueous solution of sodium bicarbonate, the product can be extracted into an organic solvent like ethyl acetate. rsc.org The combined organic extracts are then washed, dried, and concentrated to yield the crude product, which may then be further purified by chromatography or crystallization.

In some instances, a combination of these methods is necessary to achieve the desired level of purity. For example, a crude product might first be subjected to extraction, followed by column chromatography, and finally crystallization to obtain the analytically pure compound. pwr.edu.pl The resolution of isomers, if present, can also be achieved through these purification techniques, particularly through chromatographic methods like HPLC or through fractional crystallization. google.com

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For N-(Azocan-3-yl)acetamide, ¹H NMR and ¹³C NMR are crucial for confirming the molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and the connectivity between neighboring protons. The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton in the molecule.

The acetamide (B32628) group would show a singlet for the methyl (CH₃) protons, typically in the range of δ 1.9-2.1 ppm. The amide proton (N-H) would likely appear as a broad singlet or a doublet if coupled to the adjacent C-H proton, with a chemical shift that can vary widely (δ 5.0-8.5 ppm) depending on the solvent and concentration.

The protons on the eight-membered azocane (B75157) ring would be more complex. The single proton on the carbon bearing the acetamide group (C3-H) is expected to be a multiplet in the δ 3.5-4.5 ppm region. The methylene (B1212753) protons (CH₂) adjacent to the ring nitrogen (at C2 and C8) would appear as multiplets, likely in the δ 2.5-3.5 ppm range. The remaining methylene protons of the azocane ring (at C4, C5, C6, and C7) would produce a series of overlapping multiplets in the upfield region, typically between δ 1.2 and 1.8 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 1.2 - 1.8 | Multiplet (m) | 8H | CH₂ (C4, C5, C6, C7) |

| 1.9 - 2.1 | Singlet (s) | 3H | CH₃ (acetamide) |

| 2.5 - 3.5 | Multiplet (m) | 4H | CH₂ (C2, C8) |

| 3.5 - 4.5 | Multiplet (m) | 1H | CH (C3) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum.

The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift, typically appearing in the range of δ 170-175 ppm. The methyl carbon (CH₃) of the acetamide group would be found in the upfield region, around δ 20-25 ppm.

For the azocane ring, the carbon atom attached to the nitrogen and the acetamide group (C3) would resonate around δ 45-55 ppm. The carbons adjacent to the ring nitrogen (C2 and C8) would likely appear in the δ 40-50 ppm range. The remaining four methylene carbons of the ring (C4, C5, C6, C7) are expected to produce signals in the δ 25-35 ppm region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |

|---|---|

| 20 - 25 | CH₃ (acetamide) |

| 25 - 35 | CH₂ (C4, C5, C6, C7) |

| 40 - 50 | CH₂ (C2, C8) |

| 45 - 55 | CH (C3) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula for this compound is C₉H₁₈N₂O, which corresponds to a molecular weight of 170.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 170.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. This compound possesses sufficient volatility to be analyzed by GC-MS. The analysis would provide a retention time characteristic of the compound and a mass spectrum to confirm its identity. Key fragmentation patterns would likely involve the cleavage of the amide bond or fragmentation of the azocane ring, leading to characteristic daughter ions. For example, cleavage of the C3-N bond could yield a fragment corresponding to the acetamido group or the azocane ring cation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS is a powerful technique that couples the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. This compound can be readily analyzed by LC-MS using techniques like electrospray ionization (ESI). In positive ion mode ESI, the compound would be detected as the protonated molecule [M+H]⁺ at m/z = 171. Tandem MS (MS/MS) experiments could then be performed on this ion to induce fragmentation and obtain further structural information.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its amide and amine functionalities.

A key feature would be the N-H stretching vibration of the secondary amide, which typically appears as a sharp peak in the range of 3350-3250 cm⁻¹. The carbonyl (C=O) stretching of the amide group (Amide I band) would result in a strong, sharp absorption band between 1680 and 1630 cm⁻¹. The N-H bending vibration (Amide II band) is expected in the region of 1570-1515 cm⁻¹. Additionally, C-H stretching vibrations from the methyl and methylene groups would be observed in the 3000-2850 cm⁻¹ region, and C-N stretching vibrations would appear in the 1250-1020 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Functional Group | Vibration |

|---|---|---|---|

| 3350 - 3250 | Medium-Strong | N-H (Amide) | Stretch |

| 3000 - 2850 | Medium-Strong | C-H (Alkyl) | Stretch |

| 1680 - 1630 | Strong | C=O (Amide) | Stretch (Amide I) |

| 1570 - 1515 | Medium | N-H (Amide) | Bend (Amide II) |

Table of Compounds

| Compound Name |

|---|

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique used to determine the elemental composition (by percentage) of a compound. This data is then used to validate its empirical formula, which represents the simplest whole-number ratio of atoms of each element present in the compound. The theoretical elemental composition of this compound, which has the molecular formula C₉H₁₈N₂O, can be calculated based on the atomic weights of its constituent elements (Carbon, Hydrogen, Nitrogen, and Oxygen).

However, a thorough search of scientific literature and chemical databases did not yield any published experimental data from the elemental analysis of this compound. While the theoretical percentages can be calculated, experimental validation is a necessary step in the characterization of a newly synthesized or isolated compound.

Table 1: Theoretical Elemental Composition of this compound (Note: Experimental data is not currently available in published literature.)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 63.49 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 10.66 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 16.46 |

| Oxygen | O | 16.00 | 1 | 16.00 | 9.40 |

| Total | 170.25 | 100.00 |

X-ray Crystallography for Solid-State Structure Determination

Despite a comprehensive search of crystallographic databases and the scientific literature, no publically available X-ray crystallography data for this compound could be located. Therefore, critical details regarding its crystal system, space group, unit cell dimensions, and atomic coordinates have not been reported. Without this experimental data, a definitive analysis of its solid-state structure remains unconfirmed.

Computational and Theoretical Investigations

Molecular Modeling and Docking Simulations

Molecular modeling and docking are crucial computational tools used to predict how a ligand, such as N-(Azocan-3-yl)acetamide, might interact with a biological target, typically a protein. This process is fundamental for identifying potential therapeutic applications.

Ligand-Protein Interaction Analysis

There are no specific studies detailing the ligand-protein interactions for this compound. Such an analysis would typically identify key amino acid residues within a protein's binding site that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand, offering insights into its mechanism of action.

Binding Affinity Predictions

Binding affinity, a measure of the strength of the interaction between a ligand and its target, has not been computationally predicted for this compound. These predictions, often expressed as a docking score or free energy of binding (ΔG), are essential for ranking potential drug candidates. nih.gov

Target Identification through In Silico Screening

In silico screening involves computationally testing a library of compounds against various protein targets to identify potential hits. nih.govmdpi.com There is no evidence from the available literature to suggest that this compound has been identified as a potential ligand for any specific biological target through such screening campaigns. While azocane (B75157) derivatives have been investigated as potential treatments for conditions like cancer and hepatitis B, specific data for this compound is absent. google.com

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, which govern its stability, reactivity, and spectroscopic characteristics.

Electronic Structure Elucidation

No dedicated studies on the electronic structure of this compound using quantum chemical methods like DFT were found. Such research would elucidate the distribution of electrons within the molecule, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and map the electrostatic potential surface, which are all critical for understanding its chemical behavior. researchgate.net

Reactivity Predictions and Mechanistic Insights

Without electronic structure data, specific predictions about the reactivity of this compound or insights into potential reaction mechanisms cannot be detailed. These computational studies are invaluable for predicting sites susceptible to nucleophilic or electrophilic attack and for understanding reaction pathways. researchgate.net

Conformational Analysis and Dynamics

The conformational landscape of this compound is primarily dictated by the flexibility of the eight-membered azocane ring and the rotational barrier around the amide C-N bond. Eight-membered rings, such as azocane, are known to be conformationally complex, with several low-energy structures possible, including boat-chair, crown, and boat-boat forms.

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for exploring the potential energy surface of such molecules. For the parent azocane, studies have suggested that crown-like conformations are often preferred. The introduction of an acetamide (B32628) group at the 3-position introduces further complexity. The orientation of the acetamide substituent (axial vs. equatorial) and the rotational isomerism of the amide bond itself (E/Z isomers) are critical factors.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in solution. mdpi.comnih.gov These simulations model the movement of atoms over time, allowing for the observation of conformational transitions and the relative populations of different conformers. An MD simulation would likely reveal rapid interconversion between several low-energy conformations of the azocane ring, with the acetamide substituent influencing the equilibrium. The stability of these complexes can be evaluated by monitoring parameters like the root-mean-square deviation (RMSD) of the protein Cα atoms and the root-mean-square fluctuation (RMSF) of the protein residues. mdpi.com

Table 1: Hypothetical Relative Energies of this compound Conformers

This table presents a hypothetical set of relative energies for different conformations of this compound, as might be determined by DFT calculations. The data illustrates the potential energetic landscape.

| Conformer | Substituent Orientation | Amide Isomer | Relative Energy (kcal/mol) |

| Crown | Equatorial | Z | 0.00 |

| Crown | Axial | Z | 1.5 |

| Boat-Chair | Equatorial | Z | 2.1 |

| Crown | Equatorial | E | 3.5 |

| Boat-Chair | Axial | Z | 3.8 |

Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.

Structure-Based Design Principles for Analog Development

The development of analogs of this compound for potential therapeutic applications would be guided by structure-activity relationship (SAR) studies, heavily informed by computational modeling. acs.org The goal of such studies is to understand how modifications to the chemical structure affect its biological activity.

Structure-based design principles for developing analogs would likely focus on several key areas:

Modification of the Azocane Ring: Altering the ring size (e.g., to azepane or azonane) or introducing further substitution on the ring could modulate the compound's conformational preferences and its fit within a biological target. google.com

Variation of the Acyl Group: Replacing the acetyl group with other acyl moieties (e.g., benzoyl, cyclopropylcarbonyl) could explore different steric and electronic interactions with a target protein. This can influence binding affinity and selectivity.

Substitution at the Azocane Nitrogen: Functionalization of the secondary amine in the azocane ring would provide another vector for modifying the molecule's properties, such as its polarity and ability to form hydrogen bonds.

Computational docking studies would be instrumental in this process. By modeling how different analogs bind to a target protein, researchers can prioritize the synthesis of compounds with the highest predicted affinity and desired interaction profile.

Table 2: Illustrative Docking Scores of Hypothetical this compound Analogs Against a Target Protein

This table provides a hypothetical example of how docking scores could be used to rank potential analogs based on their predicted binding affinity to a therapeutic target.

| Analog | Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| This compound | - | -7.5 | Hydrogen bond with Ser124 |

| N-(Azocan-3-yl)benzamide | Acetyl to Benzoyl | -8.2 | Pi-stacking with Phe210 |

| N-(1-Methylazocan-3-yl)acetamide | N-methylation | -7.1 | Loss of H-bond donor |

| N-(Azepan-3-yl)acetamide | Ring contraction | -6.9 | Altered ring pucker |

| N-(Azonan-3-yl)acetamide | Ring expansion | -7.3 | Increased flexibility |

Note: This data is for illustrative purposes only and does not represent actual experimental findings.

Structure Activity Relationship Sar Investigations

Design of N-(Azocan-3-yl)acetamide Derivatives for SAR Profiling

There is no publicly available information detailing the design and synthesis of specific derivatives of this compound for the purpose of SAR profiling. General methodologies for the synthesis of acetamide (B32628) derivatives often involve the coupling of a primary or secondary amine with an acetylating agent. However, specific reaction schemes, purification methods, and characterization data for a series of this compound analogs are not documented in the accessible literature.

Positional and Substituent Effects on Biological Potency

Information regarding the effects of positional changes and substituent modifications on the biological potency of this compound is not available. SAR studies typically involve the systematic alteration of a lead compound's structure to determine how these changes influence its biological activity. This can include modifying the position of substituents on the azocane (B75157) ring or the acetamide group, as well as introducing a variety of functional groups with different electronic and steric properties. Without experimental data, it is not possible to delineate these relationships for this compound.

Role of the Azocane Moiety in Ligand-Target Interactions

The specific role of the azocane moiety of this compound in ligand-target interactions has not been described in the scientific literature. The azocane ring, a saturated eight-membered heterocycle containing a nitrogen atom, can adopt various conformations, which can be crucial for binding to a biological target. The nitrogen atom can also participate in hydrogen bonding or ionic interactions. However, without target information and binding studies, the contribution of the azocane ring to the pharmacological profile of this specific compound remains unknown.

Strategic Modifications for Activity and Selectivity Optimization

There are no published reports on strategic modifications of this compound aimed at optimizing its biological activity and selectivity. Such studies would typically involve computational modeling and synthetic chemistry to design and create new analogs with improved properties. The absence of this information indicates that either these studies have not been conducted or the results have not been made public.

Pre Clinical Biological Activity and Mechanistic Explorations

In Vitro Biological Evaluation Methodologies

There is no available information on the application of in vitro biological evaluation methodologies to N-(Azocan-3-yl)acetamide.

Cell-Based Assays for Compound Activity Assessment

No cell-based assays have been described in the scientific literature for the assessment of the activity of this compound.

Enzyme Inhibition Assays for Target Engagement

There are no published studies detailing the use of enzyme inhibition assays to determine the target engagement of this compound.

Receptor Binding Studies

Information regarding receptor binding studies for this compound is not available in the current body of scientific literature.

Exploration of Molecular Mechanisms of Action

Due to the lack of biological activity data, the molecular mechanisms of action for this compound remain unexplored.

Identification of Cellular Targets and Pathways

There are no reports on the identification of specific cellular targets or pathways that are modulated by this compound.

Studies on Modulation of Enzyme Activity

No studies have been published that investigate the modulatory effects of this compound on enzyme activity.

Based on a comprehensive search of available scientific literature, there is currently no specific pre-clinical research data for the chemical compound This compound corresponding to the requested sections on receptor modulation, pre-clinical efficacy, or compound selectivity. The CAS number for this compound is 2060024-72-6.

While the broader class of acetamide (B32628) derivatives has been extensively studied for various therapeutic properties, the research required to populate the specified article outline for this compound specifically is not present in the public domain. Information regarding its interaction with biological receptors, its potential efficacy in anti-infective, anticonvulsant, antiproliferative, or anti-inflammatory models, and its selectivity profile has not been published.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict, compound-specific instructions provided. Doing so would require fabricating data, which is contrary to the core principles of scientific accuracy. Further research and publication on this compound would be necessary to provide the detailed information requested.

Future Research Directions and Applications in Chemical Biology

Development of Novel Synthetic Routes and Analog Libraries

While specific synthetic routes for N-(Azocan-3-yl)acetamide are not extensively documented in publicly available research, the synthesis of related azocane (B75157) and N-substituted acetamide (B32628) derivatives provides a roadmap for future investigations. General strategies for the synthesis of azocane rings include ring-closing metathesis, reductive amination of dicarbonyl compounds, and transition-metal-catalyzed cyclization reactions. longdom.orgopentargets.orgnumberanalytics.comsu.se For instance, a rhodium-catalyzed cycloaddition-fragmentation strategy has been described as a short entry to substituted azocanes. opentargets.org

The generation of N-substituted acetamides can be achieved through various methods, including the acylation of primary amines. derpharmachemica.comtjpr.orgias.ac.in Multicomponent reactions have also emerged as a powerful tool for the efficient, one-pot synthesis of complex acetamide scaffolds. researchgate.net

A crucial future direction will be the development of modular and efficient synthetic routes specifically tailored for this compound. This would enable the creation of analog libraries with diverse substitutions on both the azocane ring and the acetamide moiety. Such libraries are invaluable for structure-activity relationship (SAR) studies, which are fundamental to understanding how molecular structure influences biological activity. annualreviews.orgontosight.airesearchgate.net The parallel synthesis of these analogs would facilitate high-throughput screening to identify compounds with desired biological properties. annualreviews.org

| Synthetic Strategy | Description | Potential for this compound |

| Ring-Closing Metathesis | A powerful method for forming cyclic olefins from diene precursors, which can then be reduced to saturated rings like azocane. | Applicable for the synthesis of the azocane core. |

| Reductive Amination | The reaction of an amine with a carbonyl compound to form an imine, which is then reduced to an amine. A diketone precursor could be used to form the azocane ring. | A potential route to the azocane portion of the molecule. |

| Multicomponent Reactions | Reactions in which three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants. | Could enable the one-pot synthesis of this compound and its analogs. researchgate.net |

| Amide Coupling | The formation of an amide bond between a carboxylic acid (or its activated derivative) and an amine. | A standard method for attaching the acetamide group to the azocan-3-amine (B2791178) precursor. |

Advanced Spectroscopic Characterization Techniques for Complex Biological Systems

The structural elucidation and study of the interactions of this compound within complex biological systems will rely on a suite of advanced spectroscopic techniques. longdom.orgsu.senumberanalytics.compwr.edu.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are essential for confirming the structure of synthesized analogs and for studying conformational changes in solution. researchgate.netredalyc.org In a biological context, NMR can be used to study the binding of this compound to target proteins, providing insights into the specific amino acid residues involved in the interaction. numberanalytics.com

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for accurate mass determination and molecular formula confirmation. tjpr.orgias.ac.in When coupled with techniques like liquid chromatography (LC-MS), it can be used to track the metabolism of the compound in biological samples. longdom.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the vibrational modes of functional groups within the molecule, such as the amide C=O and N-H stretches. researchgate.netxisdxjxsu.asiaijrpns.comresearchgate.net These can be sensitive to the local environment and can indicate hydrogen bonding or coordination to a metal center. researchgate.netijrpns.comopenaccessjournals.com

Fluorescence Spectroscopy: By attaching a fluorescent tag to this compound, its localization and dynamics within living cells can be visualized. numberanalytics.comontosight.ai This is particularly useful for understanding its mechanism of action at a subcellular level.

X-ray Crystallography: Obtaining a crystal structure of this compound, ideally in complex with a biological target, would provide the most detailed atomic-level view of its three-dimensional structure and binding mode. redalyc.org

| Spectroscopic Technique | Information Provided | Application to this compound |

| NMR Spectroscopy | Detailed structural information, conformational analysis, and intermolecular interactions. researchgate.netredalyc.org | Structure elucidation of analogs, studying binding to biological targets. numberanalytics.com |

| Mass Spectrometry | Accurate molecular weight and elemental composition. tjpr.orgias.ac.in | Confirmation of synthesis, metabolite identification. longdom.org |

| FTIR Spectroscopy | Presence of specific functional groups and their bonding environment. xisdxjxsu.asiaresearchgate.net | Confirmation of the acetamide group, studying interactions like hydrogen bonding. researchgate.netopenaccessjournals.com |

| Fluorescence Spectroscopy | Localization and dynamics in biological systems (with a fluorescent tag). numberanalytics.comontosight.ai | Visualizing the compound within cells. |

| X-ray Crystallography | Precise three-dimensional atomic coordinates. redalyc.org | Determining the exact molecular structure and binding mode with a target. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery and chemical biology. researchgate.netnih.govmednexus.orgresearchgate.net For a compound like this compound, these computational tools can be leveraged in several ways:

Predictive Modeling: ML models can be trained on existing data from acetamide and azocane-containing compounds to predict various properties of new, unsynthesized analogs of this compound. These properties can include bioactivity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.netmednexus.org

De Novo Design: Generative AI models can design novel molecular structures based on a desired set of properties. Starting with the this compound scaffold, these models could suggest modifications to optimize binding to a specific biological target or to improve drug-like properties.

SAR Analysis: AI can help to identify complex patterns in structure-activity relationship data that may not be apparent to human researchers, thereby accelerating the optimization of lead compounds.

Virtual Screening: ML-based scoring functions can be used to rapidly screen large virtual libraries of this compound analogs against a protein target, prioritizing a smaller, more manageable set of compounds for synthesis and experimental testing. mdpi.com

Elucidation of Comprehensive Biological Mechanisms and Signaling Pathways

A key area of future research will be to unravel the biological effects of this compound and the signaling pathways it may modulate. Based on the activities of related compounds, several avenues are worth exploring:

Antimicrobial and Antiviral Activity: Acetamide derivatives have been reported to possess a wide range of biological activities, including antimicrobial and antiviral effects. ontosight.aiontosight.ainih.gov Screening this compound and its analogs against a panel of bacteria and viruses could uncover new therapeutic leads.

Anticancer Activity: The acetamide scaffold is present in numerous anticancer agents. ontosight.ainih.govrsc.org Investigating the cytotoxic effects of this compound on various cancer cell lines could be a fruitful area of research. If activity is found, subsequent studies would focus on identifying the specific cellular targets and signaling pathways involved, such as those related to apoptosis, cell proliferation, or angiogenesis. semanticscholar.org

Neurological Activity: Some azocane alkaloids have been shown to have effects on the central nervous system. mdpi.com It would be pertinent to investigate whether this compound can cross the blood-brain barrier and interact with neurological targets.

Application of this compound as a Chemical Probe for Target Validation

A well-characterized small molecule that modulates a specific protein target can be a powerful tool for biological research. opentargets.organnualreviews.orgthermofisher.compromega.carsc.org If this compound is found to have a specific and potent biological activity, it could be developed into a chemical probe. This would involve:

Identifying the Protein Target: Techniques such as affinity chromatography, mass spectrometry-based proteomics, and genetic screening can be used to identify the protein(s) that this compound binds to.

Confirming Target Engagement: Cellular thermal shift assays (CETSA) and other biophysical methods can confirm that the compound binds to its intended target within a cellular environment. annualreviews.org

Demonstrating a Phenotypic Effect: The use of the chemical probe in cell-based assays should elicit a measurable biological response that can be linked to the modulation of its target.

Such a chemical probe would be invaluable for validating its protein target as a potential therapeutic intervention point for disease. thermofisher.compromega.ca

Potential for Scaffold Diversification in Drug Discovery Programs

The this compound structure represents a versatile scaffold that can be readily modified to explore a wide chemical space in drug discovery programs. whiterose.ac.ukresearchgate.netmdpi.commdpi.com

Azocane Ring Modifications: The size of the azocane ring can be altered, and various substituents can be introduced at different positions to probe the steric and electronic requirements for biological activity.

Acetamide Group Modifications: The acetamide group can be replaced with other functional groups, such as sulfonamides, ureas, or carbamates, to investigate the importance of the amide bond for activity. canada.ca The methyl group of the acetamide can also be replaced with larger or more complex substituents.

Linker Modifications: The point of attachment of the acetamide group to the azocane ring can be varied.

This diversity-oriented synthesis approach can lead to the discovery of novel compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govwhiterose.ac.uk

Environmental Fate and Degradation Studies of Acetamide Scaffolds

The widespread use of acetamide-containing compounds, particularly as herbicides and fungicides, necessitates an understanding of their environmental fate and degradation. canada.caacs.orgacs.orgresearchgate.netusgs.govnih.govacs.orgird.fr Future research on this compound should include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.